Baeocystin (CAS 21420-58-6) is a naturally occurring zwitterionic tryptamine alkaloid and the N-demethylated analog of psilocybin. In industrial and advanced research procurement, it is primarily sourced as an analytical reference standard for the quality control of fungal biomass and as a highly stable, non-hallucinogenic pharmacological baseline. Unlike its tertiary amine counterpart psilocybin, baeocystin possesses a secondary amine structure that fundamentally alters its metabolic degradation and blood-brain barrier penetrability. This structural distinction makes it a critical material for researchers investigating the entourage effect in mushroom extracts or requiring a structurally related, yet behaviorally inactive, control for 5-HT2A receptor assays[1].
Substituting baeocystin with the more commonly available psilocybin or its active metabolite psilocin fundamentally compromises experimental integrity in pharmacological and stability assays. While psilocybin acts as a potent prodrug that induces 5-HT2A-mediated psychedelic effects, baeocystin fails to elicit a head-twitch response in vivo due to its rapid deamination by monoamine oxidase (MAO) and limited central nervous system bioavailability[1]. Furthermore, attempting to use its dephosphorylated active form, norpsilocin, as a substitute introduces severe handling limitations; the phosphorylated ester in baeocystin provides a 200- to 600-fold reduction in spontaneous aqueous degradation rates compared to dephosphorylated tryptamines [2]. Consequently, baeocystin cannot be interchanged with other tryptamines when evaluating non-psychoactive pathways or requiring long-term solution stability.
To differentiate the psychoactive potential of mushroom-derived tryptamines, researchers utilize the murine Head-Twitch Response (HTR) assay, a proxy for 5-HT2A-mediated hallucinogenic effects. While psilocybin and psilocin reliably induce HTR with an ED50 of 0.11–0.29 mg/kg, baeocystin administration is behaviorally indistinguishable from a saline control [1]. This profound lack of in vivo psychoactivity, despite its structural similarity to psilocybin, solidifies baeocystin's procurement value as a negative control in neuropharmacological screening.
| Evidence Dimension | Hallucinogenic potential (HTR ED50 in mice) |
| Target Compound Data | Indistinguishable from saline (No HTR induced) |
| Comparator Or Baseline | Psilocybin / Psilocin (ED50 = 0.11–0.29 mg/kg) |
| Quantified Difference | Complete absence of HTR for baeocystin vs. potent dose-dependent response for psilocybin. |
| Conditions | Murine in vivo behavioral assay (HTR) |
Enables the procurement of a structurally homologous but non-hallucinogenic control for psychedelic drug discovery and behavioral pharmacology.
The stability of tryptamine reference standards is a critical procurement factor for analytical laboratories. Under high-concentration (mM) aqueous storage conditions, the spontaneous thermal degradation kinetics of baeocystin were evaluated against its dephosphorylated metabolite, norpsilocin. Baeocystin, as a phosphorylated prodrug, demonstrated zero-order degradation kinetics with rate constants 200- to 600-fold lower than those of the dephosphorylated active forms [1]. This exceptional stability profile dictates the use of baeocystin over norpsilocin for long-term analytical calibration and formulation studies.
| Evidence Dimension | Spontaneous thermal degradation rate in aqueous solution |
| Target Compound Data | Baeocystin (Phosphorylated prodrug) |
| Comparator Or Baseline | Norpsilocin (Dephosphorylated active form) |
| Quantified Difference | 200- to 600-fold lower degradation rate constant for the phosphorylated form. |
| Conditions | Aqueous solution at neutral pH, 0.5-5 mM concentrations, multiple temperatures (4 °C to 80 °C). |
Justifies the procurement of the phosphorylated zwitterion for analytical workflows requiring extended shelf-life and reliable quantification.
In vitro radioligand binding assays highlight baeocystin's distinct pharmacological profile compared to common psychedelic benchmarks. When tested for competition against [3H]M100907 at the 5-HT2A receptor, baeocystin showed little to no competition up to a concentration of 5 μM [1]. In stark contrast, standard reference compounds like DOI exhibited high affinities (12.5 nM). This weak primary receptor affinity further distinguishes baeocystin from active tertiary amines, validating its use in mapping the structure-activity relationships (SAR) of tryptamine derivatives.
| Evidence Dimension | 5-HT2A receptor binding affinity (Competition with [3H]M100907) |
| Target Compound Data | Little competition up to 5 μM |
| Comparator Or Baseline | DOI reference standard (Affinity = 12.5 nM) |
| Quantified Difference | >400-fold weaker affinity for baeocystin compared to the DOI benchmark. |
| Conditions | In vitro radioligand binding assay using mouse brain tissue / transfected cells. |
Confirms baeocystin's utility as a low-affinity structural analog for receptor binding assays and SAR profiling.
Due to its exceptional aqueous stability—exhibiting degradation rates 200- to 600-fold lower than its dephosphorylated counterpart—baeocystin is an essential certified reference material [2]. It is procured by analytical and forensic laboratories to accurately quantify the minor alkaloid content in Psilocybe mushroom extracts without the confounding degradation issues associated with norpsilocin.
Because baeocystin fails to induce a head-twitch response (HTR) in murine models, it serves as a critical non-psychoactive control [1]. Researchers studying the entourage effect or developing novel serotonergic therapeutics procure baeocystin to isolate the systemic effects of secondary tryptamines from the profound hallucinogenic activity of tertiary amines like psilocybin.
Baeocystin's weak binding affinity at the 5-HT2A receptor (showing little competition up to 5 μM) and its rapid deamination by monoamine oxidase make it a highly specific model compound [3]. Pharmaceutical developers utilize it to study how N-demethylation and phosphate esterification influence blood-brain barrier permeability, receptor binding, and enzymatic degradation in next-generation neurotherapeutics.